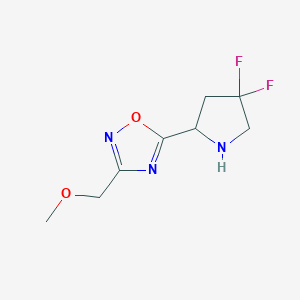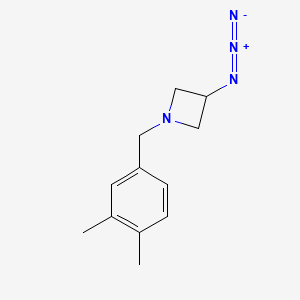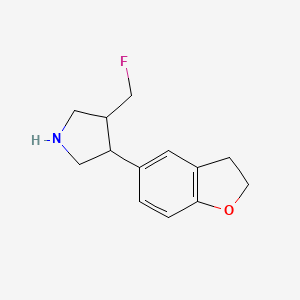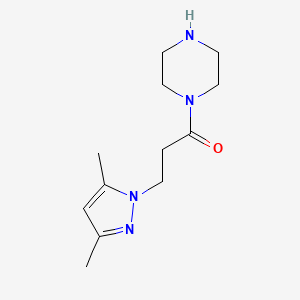
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(piperazin-1-yl)propan-1-one
Übersicht
Beschreibung
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(piperazin-1-yl)propan-1-one, commonly known as 3-DMPP, is a synthetic compound that has been used in various scientific research applications. It is a member of the piperazine family, which is a group of compounds with a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. 3-DMPP is primarily used as a tool for studying the mechanism of action of other piperazines, as well as for assessing the biochemical and physiological effects of piperazines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been involved in the synthesis of s-Triazine derivatives , which incorporate pyrazole/piperidine/aniline moieties. Such derivatives are studied for their molecular structure through X-ray crystallography, Hirshfeld, and DFT calculations, providing insights into intermolecular interactions and electronic properties. The significance lies in the detailed understanding of molecular packing and the prediction of NMR chemical shifts, correlating well with experimental data (Shawish et al., 2021).
Antibacterial and Biofilm Inhibition
Innovative bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety have been synthesized, showing potent in-vitro antibacterial and cytotoxic activities against different bacterial strains. Notably, specific derivatives exhibited remarkable biofilm inhibition activities, surpassing the efficacy of reference drugs such as Ciprofloxacin, and also demonstrated significant inhibitory activities against the MurB enzyme, indicating potential applications in combating bacterial resistance (Mekky & Sanad, 2020).
Anticancer Evaluation
Research into polyfunctional substituted 1,3-thiazoles has revealed anticancer activity across various cancer cell lines, highlighting compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle for their efficacy. These findings are part of a broader scientific program aiming to screen potential anticancer compounds, offering a pathway for the development of new cancer treatments (Turov, 2020).
Antimicrobial and Antifungal Activity
A study on pyrazole-containing s-triazine derivatives synthesized through specific reactions has explored their antimicrobial and antifungal potential. The structural characterization and testing against various microorganisms provide a foundation for developing new antimicrobial agents, addressing the need for novel treatments in the face of increasing antimicrobial resistance (Sharma et al., 2017).
Eigenschaften
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-piperazin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10-9-11(2)16(14-10)6-3-12(17)15-7-4-13-5-8-15/h9,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHWQXAAMNBSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



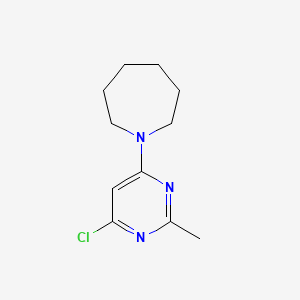
![1-(4-chlorophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1488678.png)
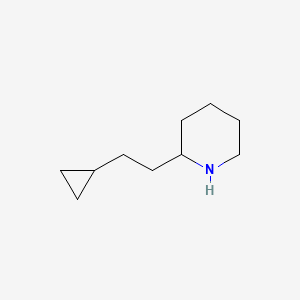

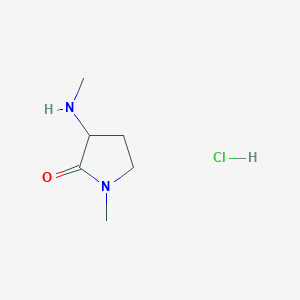
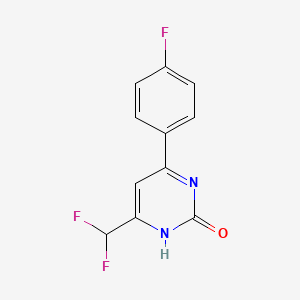

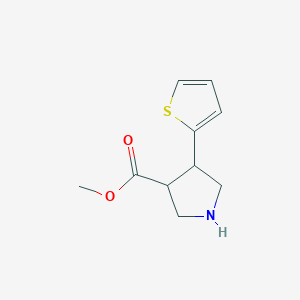
![3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1488688.png)
